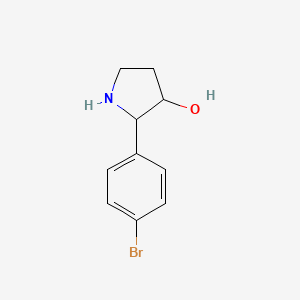

2-(4-Bromophenyl)pyrrolidin-3-ol

Description

Significance of Pyrrolidine (B122466) Frameworks in Advanced Organic Synthesis

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of modern organic synthesis. researchgate.net This framework is not merely a structural component but an active participant in chemical transformations, influencing reactivity and stereochemistry. nih.gov The prevalence of the pyrrolidine motif in a vast array of natural products, pharmaceuticals, and catalysts underscores its importance. researchgate.net

In advanced organic synthesis, the pyrrolidine scaffold serves multiple roles. Its derivatives are widely employed as chiral auxiliaries and organocatalysts, facilitating asymmetric reactions with high enantioselectivity. nih.govmdpi.com The conformational rigidity of the pyrrolidine ring, coupled with the stereogenic centers that can be readily introduced, allows for precise control over the three-dimensional arrangement of molecules during a reaction. nih.gov This control is paramount in the synthesis of complex, biologically active compounds where specific stereoisomers are required for desired therapeutic effects.

Overview of Aryl-Substituted Pyrrolidinol Scaffolds and their Structural Features

The introduction of an aryl substituent onto the pyrrolidinol core gives rise to aryl-substituted pyrrolidinols, a class of compounds with enhanced structural diversity and potential for biological activity. The aryl group, a planar and electron-rich moiety, can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which are crucial for molecular recognition and binding to biological targets.

Scope and Research Focus on 2-(4-Bromophenyl)pyrrolidin-3-ol

Within the broad class of aryl-substituted pyrrolidinols, this compound has emerged as a compound of interest for several reasons. The presence of a bromine atom on the phenyl ring at the para position offers a versatile handle for further chemical modifications through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile generation of a library of derivatives with diverse functionalities.

The specific arrangement of a 4-bromophenyl group at the 2-position and a hydroxyl group at the 3-position of the pyrrolidine ring presents a unique stereochemical and electronic environment. Research on this particular scaffold is focused on several key areas:

Stereoselective Synthesis: Developing efficient and highly stereoselective methods to access specific diastereomers (cis and trans) and enantiomers of this compound is a primary research goal. This includes the exploration of various catalytic systems and reaction conditions.

Conformational Analysis: Understanding the preferred three-dimensional structure of the molecule in solution and the solid state is crucial for predicting its reactivity and biological interactions.

Applications in Synthesis: Investigating the utility of this compound as a building block or chiral ligand in the synthesis of more complex molecules is an active area of research.

The following table provides a summary of the key structural features of this compound:

| Feature | Description |

| Core Scaffold | Pyrrolidin-3-ol |

| Substituent at C2 | 4-Bromophenyl group |

| Substituent at C3 | Hydroxyl group |

| Key Functional Groups | Secondary amine, Hydroxyl group, Bromophenyl group |

| Potential for Diversity | The bromine atom allows for a wide range of cross-coupling reactions. |

Structure

3D Structure

Properties

Molecular Formula |

C10H12BrNO |

|---|---|

Molecular Weight |

242.11 g/mol |

IUPAC Name |

2-(4-bromophenyl)pyrrolidin-3-ol |

InChI |

InChI=1S/C10H12BrNO/c11-8-3-1-7(2-4-8)10-9(13)5-6-12-10/h1-4,9-10,12-13H,5-6H2 |

InChI Key |

OZIKCIQMGZHCET-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(C1O)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 4 Bromophenyl Pyrrolidin 3 Ol

Stereoselective Synthesis of 2-(4-Bromophenyl)pyrrolidin-3-ol and Related Derivatives

Stereoselective synthesis, the ability to produce a specific stereoisomer of a product, is paramount in medicinal chemistry as different isomers can have vastly different biological activities. For a molecule like this compound, with two chiral centers, four possible stereoisomers exist. Methodologies are therefore designed to selectively form one or two of these isomers over the others.

Diastereoselective synthesis aims to control the relative stereochemistry between two or more stereocenters within a molecule. Several powerful strategies have been developed for the synthesis of pyrrolidin-3-ol scaffolds.

One notable approach is the one-pot nitro-Mannich/hydroamination cascade reaction. This method combines a base-catalyzed nitro-Mannich reaction with a gold-catalyzed intramolecular hydroamination to construct substituted pyrrolidines bearing three stereocenters with good to excellent diastereoselectivities. rsc.org Another effective strategy involves the base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes, which can stereospecifically form pyrrolidin-3-ols. researchgate.net The choice of reaction conditions can influence the outcome, sometimes leading to the formation of azetidine (B1206935) byproducts. researchgate.net

The diastereoselective allylation of chiral tert-butylsulfinyl imines using indium metal provides access to homoallyl sulfinylamines. researchgate.net These intermediates can then undergo palladium-catalyzed cyclization to yield exo-methylene-substituted pyrrolidines, which can be further elaborated to the desired pyrrolidinol structure. researchgate.net Additionally, highly diastereoselective syntheses of substituted pyrrolidines have been achieved through asymmetric multicomponent reactions, which can construct up to three stereogenic centers in a single operation. nih.gov

Table 1: Diastereoselective Methods for Pyrrolidine (B122466) Synthesis

| Method | Key Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|

| Nitro-Mannich/Hydroamination Cascade | Base and Gold(I) Catalysts | One-pot synthesis creating three stereocenters with high diastereoselectivity. | rsc.org |

| Cyclization of (2-aminoalkyl)oxiranes | Base | Stereospecific formation of pyrrolidin-3-ols from enantiopure precursors. | researchgate.net |

| Asymmetric Multicomponent Reaction | TiCl₄ | Constructs up to three stereogenic centers in a single step with high diastereoselectivity. | nih.gov |

| [3+2] Cycloaddition | Ag₂CO₃ | Reaction of N-tert-butanesulfinylazadienes and azomethine ylides to give densely substituted pyrrolidines with up to four stereocenters. acs.orgchemistryviews.org | acs.orgchemistryviews.org |

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. This is often achieved using chiral catalysts, auxiliaries, or starting materials derived from the "chiral pool."

A prominent strategy is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. nih.gov This method can generate multiple stereocenters simultaneously with high enantioselectivity. Gold(I)-catalyzed intramolecular cycloadditions of allenes and alkenes, using chiral phosphoramidite (B1245037) ligands, have also been successfully employed for the asymmetric synthesis of 3,4-substituted pyrrolidines. thieme-connect.com

The "clip-cycle" strategy is an innovative approach involving the metathesis of a Cbz-protected bis-homoallylic amine with a thioacrylate, followed by an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid. whiterose.ac.uk This method yields enantioenriched pyrrolidines and spiropyrrolidines. whiterose.ac.uk Furthermore, enantioselective deprotonation of N-Boc-pyrrolidine using a chiral base, followed by trapping with an electrophile, is a classic method, though it often requires cryogenic temperatures. whiterose.ac.uknih.gov A subsequent development involves transmetalation of the lithiated intermediate with zinc chloride, allowing for subsequent palladium-catalyzed arylation at room temperature while preserving stereochemical integrity. nih.gov

Table 2: Enantioselective Methods for Pyrrolidine Synthesis

| Method | Catalyst/Auxiliary | Key Features | Reference |

|---|---|---|---|

| Gold-Catalyzed Cycloaddition | Chiral Phosphoramidite Ligand | Asymmetric synthesis of 3,4-substituted pyrrolidines from allenes and alkenes. | thieme-connect.com |

| 'Clip-Cycle' Synthesis | Chiral Phosphoric Acid | Aza-Michael cyclization to form enantioenriched pyrrolidines. | whiterose.ac.uk |

| Asymmetric Deprotonation/Arylation | Chiral Base / Palladium Catalyst | Enantioselective functionalization of the N-Boc-pyrrolidine core. | nih.gov |

| 1,3-Dipolar Cycloaddition | Chiral Catalysts | Catalytic asymmetric cycloaddition of azomethine ylides for stereochemical diversity. | nih.gov |

Ring-Closing Strategies for Pyrrolidine Formation

The formation of the five-membered pyrrolidine ring is the cornerstone of these synthetic routes. Various cyclization strategies have been devised, differing in the type of bond being formed and the nature of the acyclic precursor.

Intramolecular cyclization involves a single molecule reacting with itself to form a ring. This is a powerful and common strategy for synthesizing cyclic compounds like pyrrolidinols. nih.gov

One such method is the intramolecular hydroamination of alkenes, where an amine adds across a carbon-carbon double bond within the same molecule. nih.gov Another approach is the acid-mediated cyclization of N-(4,4-diethoxybutyl)imines, which proceeds through a cyclic iminium cation intermediate to form the pyrrolidine ring. rsc.org A novel tandem reaction has been described where this intramolecular cyclization is followed by a 1,3-sigmatropic shift of an aryl fragment. rsc.org

Reductive cyclization offers another pathway. For instance, a chemoselective reduction of an amide carbonyl can generate an azomethine ylide intermediate, which then undergoes intramolecular [3+2] cycloaddition to form a complex tricyclic pyrrolidine core as a single diastereoisomer. acs.org Additionally, the hydroamination of 3-butynamine derivatives, catalyzed by palladium or gold salts, can achieve a 5-endo-dig cyclization to furnish 2,3-dihydropyrroles, which are precursors to pyrrolidines. rsc.org

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. tandfonline.comresearchgate.net This strategy offers significant advantages in terms of atom economy and step efficiency. researchgate.net

The 1,3-dipolar cycloaddition of azomethine ylides, often generated in situ from imines and amino acids, with various dipolarophiles is a cornerstone of MCRs for pyrrolidine synthesis. tandfonline.comtandfonline.com This approach allows for the rapid construction of complex and diverse pyrrolidine structures. tandfonline.com For example, a three-component reaction between aldehydes, amino acid esters, and chalcones can yield various pyrrolidine-2-carboxylates. tandfonline.com Similarly, a reaction involving isatin, a secondary amino acid like L-proline, and a 2H-chromene-3-carbaldehyde can produce complex spiro-pyrrolidine derivatives. researchgate.net These reactions are valuable for creating molecular diversity and accessing biologically relevant scaffolds. nih.govresearchgate.net

Functional Group Interconversions Leading to the 4-Bromophenyl Moiety in Pyrrolidines

While some synthetic strategies may incorporate the 4-bromophenyl group from the start, it is often introduced or modified at a later stage through functional group interconversions (FGIs). FGIs are a set of reactions that convert one functional group into another without altering the carbon skeleton. imperial.ac.ukvanderbilt.edu

The direct introduction of the 4-bromophenyl group onto a pre-formed pyrrolidine ring can be achieved via cross-coupling reactions. A notable example is the palladium-catalyzed arylation of N-Boc-pyrrolidine. nih.gov This involves an initial enantioselective lithiation, followed by transmetalation to a configurationally stable organozinc species, which then undergoes a Negishi-type cross-coupling with an aryl halide, such as 1-bromo-4-iodobenzene, to install the 4-bromophenyl group. nih.gov

Alternatively, the bromine atom can be introduced onto an existing phenyl group attached to the pyrrolidine ring. Electrophilic aromatic substitution reactions, such as bromination using N-bromosuccinimide (NBS) or bromine with a Lewis acid catalyst, could potentially be used, although regioselectivity would be dictated by the existing substituents on the phenyl ring.

Another FGI strategy involves the conversion of other functional groups into a bromide. For example, a Sandmeyer reaction could convert a 4-aminophenyl group into the desired 4-bromophenyl moiety. This would involve diazotization of the amine with nitrous acid followed by treatment with a copper(I) bromide salt. The conversion of a hydroxyl group on the phenyl ring into a bromide is also feasible, typically by first converting the phenol (B47542) into a more reactive intermediate like a triflate, which can then be displaced by a bromide source, often using a transition metal catalyst.

Catalytic Approaches in the Synthesis of this compound

The introduction of substituents at the 2- and 3-positions of the pyrrolidine ring with high stereocontrol is a key objective in modern organic synthesis. Catalytic methods offer an efficient and atom-economical way to achieve this. For the synthesis of this compound, both transition-metal catalysis and organocatalysis provide powerful tools for the construction of the pyrrolidine core and the installation of the desired functional groups.

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and the construction of the pyrrolidine ring is no exception. Palladium-catalyzed reactions, in particular, have been widely explored for the formation of C-N and C-C bonds, which are crucial for pyrrolidine synthesis.

One potential strategy for the synthesis of this compound involves the palladium-catalyzed hydroarylation of a suitable pyrroline (B1223166) precursor. researchgate.netnih.gov For instance, a 3-hydroxy-2-pyrroline could undergo a palladium-catalyzed reaction with 4-bromophenylboronic acid or a related organometallic reagent. The choice of ligand and reaction conditions would be critical to control the regioselectivity and stereoselectivity of the addition. While this specific transformation for a 3-hydroxypyrroline has not been explicitly detailed, the general principle of palladium-catalyzed arylation of pyrrolines is well-established. researchgate.netnih.gov

Another approach could involve a copper-catalyzed intermolecular carboamination of a vinylarene. nih.gov In this scenario, a reaction between 4-bromostyrene (B1200502) and a potassium N-carbamoyl-β-aminoethyltrifluoroborate, followed by subsequent manipulation of the resulting 2-(4-bromophenyl)pyrrolidine (B1276760), could potentially lead to the desired product. This method provides a direct route to 2-arylpyrrolidines from readily available starting materials. nih.gov

Furthermore, rhodium-catalyzed hydrogenation of a substituted pyrrole (B145914) could be a viable pathway. researchgate.net A suitably substituted pyrrole, bearing a 4-bromophenyl group at the 2-position and a precursor to the hydroxyl group at the 3-position, could be stereoselectively reduced to the corresponding pyrrolidine. The diastereoselectivity of such hydrogenations is often high and can be directed by existing stereocenters or chiral catalysts. researchgate.net

A summary of potential transition-metal catalyzed approaches is presented in the table below.

| Catalyst System | Substrates | Key Transformation | Potential for this compound Synthesis |

| Palladium(0) with phosphine (B1218219) ligand | 3-Hydroxy-2-pyrroline and 4-bromophenylboronic acid | Hydroarylation | Direct introduction of the 4-bromophenyl group at the 2-position. |

| Copper(II) catalyst | 4-Bromostyrene and potassium N-carbamoyl-β-aminoethyltrifluoroborate | Intermolecular carboamination | Formation of a 2-(4-bromophenyl)pyrrolidine scaffold. |

| Rhodium on alumina (B75360) (Rh/Al2O3) | 2-(4-Bromophenyl)-3-oxypyrrole derivative | Heterogeneous catalytic hydrogenation | Stereoselective reduction to the desired pyrrolidine. researchgate.net |

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of complex molecules, offering a complementary approach to metal-based catalysis. researchgate.netmdpi.comnih.gov For the synthesis of chiral 2,3-disubstituted pyrrolidines like this compound, organocatalytic methods provide excellent opportunities for controlling stereochemistry.

A prominent organocatalytic approach involves the asymmetric Michael addition of a nucleophile to an α,β-unsaturated aldehyde or ketone, followed by an intramolecular cyclization. For the synthesis of our target molecule, a reaction between 4-bromobenzaldehyde (B125591) and a suitable enolizable ketone or aldehyde, catalyzed by a chiral secondary amine such as a proline derivative, could initiate the formation of the pyrrolidine ring. The subsequent reduction of a carbonyl group at the 3-position would yield the desired 3-hydroxy functionality. The enantioselectivity of these reactions is often high, providing access to enantioenriched products. ku.ac.ae

Another powerful organocatalytic strategy is the asymmetric [3+2] cycloaddition. This reaction can involve the use of azomethine ylides, generated in situ from an amino acid and an aldehyde, which then react with a suitable dipolarophile. To synthesize this compound, an azomethine ylide derived from an amino acid and a suitable aldehyde could react with an α,β-unsaturated ester or ketone bearing a 4-bromophenyl group. The stereochemistry of the resulting pyrrolidine would be controlled by the chiral organocatalyst.

The table below summarizes key findings from research on organocatalytic synthesis of substituted pyrrolidines.

| Organocatalyst | Reactants | Key Transformation | Relevance to this compound |

| Proline and its derivatives | α,β-Unsaturated aldehydes and malonates | Tandem Michael addition-cyclization | Provides a direct entry to 5-hydroxypyrrolidines which are precursors to 3-hydroxypyrrolidines. ku.ac.ae |

| Cinchona alkaloid-derived squaramides | N-Tosyl aminomethyl enones and α-cyano-α,β-unsaturated ketones | Asymmetric cascade reaction | Leads to highly substituted pyrrolidines with control over stereocenters. rsc.org |

| Diarylprolinol silyl (B83357) ethers | Aldehydes and nitroalkenes | Asymmetric Michael addition | A versatile method for the enantioselective functionalization of aldehydes, applicable to pyrrolidine synthesis. mdpi.comnih.gov |

Chemical Transformations and Reactivity of 2 4 Bromophenyl Pyrrolidin 3 Ol

Reactivity of the Hydroxyl Group in the Pyrrolidinol Framework

The secondary alcohol in the 3-position of the pyrrolidine (B122466) ring is a key site for chemical modification. Its reactivity is typical of secondary alcohols and includes oxidation and derivatization into other functional groups.

Oxidation Reactions of Secondary Alcohols to Ketones

The secondary hydroxyl group of 2-(4-Bromophenyl)pyrrolidin-3-ol can be oxidized to the corresponding ketone, 2-(4-bromophenyl)pyrrolidin-3-one. This transformation is a common and fundamental reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions and the presence of other sensitive functional groups.

Common methods for the oxidation of secondary alcohols to ketones include the use of chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC), and Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile like oxalyl chloride. More modern and milder methods, such as the use of Dess-Martin periodinane (DMP), are also highly effective and tolerate a wide range of functional groups. nih.gov For instance, the oxidation of a similar prolinol derivative to the corresponding aldehyde has been achieved using Dess-Martin periodinane. nih.gov

The general transformation is depicted below:

Figure 1: Oxidation of this compound to 2-(4-Bromophenyl)pyrrolidin-3-one.

| Oxidizing Agent | Typical Reaction Conditions | Notes |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | Mild conditions, good for sensitive substrates. |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | CH₂Cl₂, -78 °C to room temperature | Requires low temperatures, avoids heavy metals. |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | Can be acidic, may not be suitable for all substrates. |

Derivatization to Esters, Ethers, and Other Functional Groups

The hydroxyl group can be readily derivatized to form esters and ethers, which can serve as protecting groups or introduce new functionalities. nih.govnih.gov Esterification can be achieved by reacting the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. researchgate.net

Ether formation, on the other hand, can be accomplished through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base like sodium hydride (NaH) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Derivatization with silylating agents, such as tert-butyldimethylsilyl chloride (TBDMSCl), is also a common strategy to protect the hydroxyl group.

| Derivative | Reagents | Typical Base/Catalyst |

| Ester | Acyl chloride or Acid anhydride | Pyridine, Triethylamine, DMAP |

| Ether | Alkyl halide | Sodium hydride (NaH) |

| Silyl (B83357) Ether | Silyl chloride (e.g., TBDMSCl) | Imidazole, Triethylamine |

Reactions Involving the Pyrrolidine Nitrogen Atom

The secondary amine in the pyrrolidine ring is a nucleophilic center and can readily participate in alkylation and acylation reactions.

Alkylation and Acylation Reactions at the Nitrogen Center

N-alkylation of the pyrrolidine ring can be achieved by reaction with alkyl halides. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The presence of a base may be required to neutralize the hydrogen halide formed during the reaction. Reductive amination, involving the reaction of the pyrrolidine with an aldehyde or ketone in the presence of a reducing agent, is another common method for N-alkylation. rsc.org

N-acylation is a straightforward method to introduce an acyl group onto the pyrrolidine nitrogen. This is typically accomplished by reacting the amine with an acyl chloride or an acid anhydride, often in the presence of a base to scavenge the acid byproduct. These N-acyl derivatives are amides and are generally more stable than the corresponding N-alkyl derivatives.

| Reaction Type | Reagents | Typical Conditions |

| N-Alkylation | Alkyl halide | Base (e.g., K₂CO₃, Et₃N), solvent (e.g., CH₃CN, DMF) |

| N-Acylation | Acyl chloride or Acid anhydride | Base (e.g., Pyridine, Et₃N), solvent (e.g., CH₂Cl₂, THF) |

Modifications of the Pyrrolidine Ring System

While the core pyrrolidine ring is generally stable, specific reactions can lead to its modification. Ring-opening reactions are less common for simple pyrrolidines but can be induced under specific conditions or with appropriately substituted derivatives. More frequently, the substituents on the pyrrolidine ring are modified to alter the properties of the molecule. For instance, the synthesis of pyrrolidin-2-ones from piperidine (B6355638) derivatives through a ring contraction mechanism has been reported, suggesting that under specific oxidative conditions, the pyrrolidine ring system itself could be a target for more complex transformations. researchgate.netrsc.org

Transformations of the Aryl Bromide Moiety

The 4-bromophenyl group is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, involving the reaction of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgmdpi.comlibretexts.orgmdpi.com This reaction would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 4-position of the phenyl ring.

The Buchwald-Hartwig amination is another key palladium-catalyzed reaction that enables the formation of C-N bonds. wikipedia.orgorganic-chemistry.orgrug.nlnih.govresearchgate.net This reaction would involve coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base. This would provide access to a variety of N-arylated derivatives.

| Coupling Reaction | Coupling Partner | Typical Catalyst System | Typical Base |

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid or Ester | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd(OAc)₂/Ligand (e.g., BINAP, XPhos) | NaOt-Bu, K₃PO₄ |

These transformations highlight the synthetic utility of this compound as a scaffold for the generation of diverse chemical libraries for various applications.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring of this compound serves as a key handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling

The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.orglibretexts.org For this compound, the Sonogashira coupling allows for the introduction of various alkynyl groups at the para-position of the phenyl ring.

The general reaction scheme involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper(I) co-catalyst), and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The reaction conditions are generally mild, often carried out at room temperature. wikipedia.orgwalisongo.ac.id

Detailed research findings on the Sonogashira coupling of similar aryl bromides indicate that a variety of palladium catalysts, such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, can be employed. libretexts.orgscirp.org The choice of base, typically an amine like triethylamine, is crucial as it neutralizes the hydrogen halide formed during the reaction. wikipedia.orgwalisongo.ac.id The reaction is versatile and has been applied to the synthesis of complex molecules, including pharmaceuticals and organic materials. wikipedia.org

Interactive Data Table: Exemplary Conditions for Sonogashira Coupling of Aryl Bromides

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | CuI | Et₃N | Toluene | 50 | 85 |

| PdCl₂(dppf) | CuI | i-Pr₂NH | DMF | 80 | 92 |

| Pd(OAc)₂/dppf | CuI | Cs₂CO₃ | Dioxane | 100 | 78 |

This table presents typical conditions for Sonogashira reactions involving aryl bromides, providing a reference for potential applications with this compound.

Suzuki Coupling

First reported by Akira Suzuki in 1979, the Suzuki reaction is another cornerstone of palladium-catalyzed cross-coupling, forming a carbon-carbon bond between an organoboron compound and an organohalide. wikipedia.org In the case of this compound, the bromine atom can be coupled with a variety of aryl or vinyl boronic acids or esters. wikipedia.orglibretexts.org

The catalytic cycle of the Suzuki reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronate species (formed from the organoboron compound and a base), and finally reductive elimination to give the biaryl or vinylated product. wikipedia.orgharvard.edu A key advantage of the Suzuki reaction is the use of organoboron reagents, which are generally stable and environmentally benign. libretexts.org

Research on Suzuki couplings of aryl bromides has demonstrated the use of various palladium catalysts, including Pd(PPh₃)₄ and PdCl₂(dppf)·CH₂Cl₂. nih.govnih.gov The choice of base, such as potassium carbonate or cesium carbonate, and solvent system is critical for the reaction's success. nih.gov The reaction generally proceeds with retention of stereochemistry at the vinyl partner. wikipedia.orgyoutube.com

Interactive Data Table: Representative Conditions for Suzuki Coupling of Aryl Bromides

| Catalyst | Boronic Acid/Ester | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 90 | 95 |

| PdCl₂(dppf) | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Dioxane | 100 | 88 |

| Pd(OAc)₂/SPhos | Vinylboronic acid pinacol (B44631) ester | K₃PO₄ | Toluene/H₂O | 80 | 90 |

This table illustrates common conditions for Suzuki reactions with aryl bromides, which can be adapted for this compound.

Nucleophilic Aromatic Substitution Reactions of Bromophenyl Groups

While palladium-catalyzed reactions are prevalent, the bromophenyl group of this compound can also undergo nucleophilic aromatic substitution (SNA r) under specific conditions. masterorganicchemistry.comlibretexts.org In contrast to electrophilic aromatic substitution, SNA r involves the attack of a nucleophile on an electron-poor aromatic ring. masterorganicchemistry.com

For an SNA r reaction to occur with an aryl halide, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups positioned ortho and/or para to the leaving group (in this case, the bromine atom). libretexts.orgpressbooks.pub In the absence of such activating groups, as is the case for this compound, forcing conditions such as high temperatures and strong nucleophiles would be required.

The mechanism of SNA r generally proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pub

A computational study on the SNA r of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine showed that the reaction proceeds via a stepwise mechanism, with the initial addition of the nucleophile followed by the elimination of the leaving group. nih.gov The presence of electron-withdrawing groups significantly lowers the activation energy barrier for the reaction. nih.gov While the bromophenyl group in this compound is not strongly activated, understanding this mechanism is crucial for predicting its reactivity with potent nucleophiles under harsh conditions.

Stereochemical Implications in the Chemical Transformations of this compound

The pyrrolidin-3-ol ring in this compound contains two stereocenters, at the C2 and C3 positions. The relative and absolute stereochemistry of these centers can have a significant impact on the reactivity and the stereochemical outcome of subsequent transformations.

During palladium-catalyzed cross-coupling reactions, the stereochemistry of the pyrrolidin-3-ol moiety is generally expected to remain intact, as the reaction occurs at the distant phenyl ring. However, the chiral environment provided by the pyrrolidine ring could potentially influence the rotational dynamics of the newly formed biaryl bond in Suzuki couplings, or the conformation of the alkynyl substituent in Sonogashira couplings.

In the context of Suzuki reactions, it is well-established that the coupling proceeds with retention of configuration for both the organoboron reagent and the halide when they are attached to sp²-hybridized carbons. wikipedia.org The stereochemistry of any double bonds involved in the coupling is therefore preserved in the final product. youtube.com

Mechanistic Elucidation of Synthetic Pathways and Transformations Involving 2 4 Bromophenyl Pyrrolidin 3 Ol

Investigation of Reaction Intermediates in Pyrrolidine (B122466) Synthesis

The synthesis of the pyrrolidine scaffold, a core component of 2-(4-Bromophenyl)pyrrolidin-3-ol, can proceed through various mechanistic pathways, each involving distinct reaction intermediates. While a dedicated study on this specific compound is not extensively documented in publicly available literature, plausible intermediates can be postulated based on established pyrrolidine synthesis methodologies.

One common approach to pyrrolidine synthesis is the tandem ring-opening-cyclization of cyclopropanes with imines . In a hypothetical synthesis of this compound starting from a suitably substituted cyclopropane (B1198618) and an imine derived from 4-bromobenzaldehyde (B125591), the reaction would likely proceed through a zwitterionic intermediate. The Lewis acid catalyst, such as Ytterbium(III) triflate, would activate the cyclopropane, leading to a nucleophilic attack by the imine nitrogen. This would generate a transient zwitterion that subsequently cyclizes to form the pyrrolidine ring.

Another relevant pathway is the intramolecular hydroamination of an unsaturated amine . For the synthesis of our target molecule, a hypothetical precursor could be an amino alcohol containing a terminal alkyne or alkene. In the presence of a suitable catalyst, such as a transition metal complex, an intramolecular nucleophilic attack of the amine onto the activated unsaturated bond would occur. This would form a cyclic intermediate, which upon protonation or further reaction would yield the final pyrrolidin-3-ol product. The regioselectivity of this cyclization is a critical factor, and studies on similar systems suggest that the formation of the five-membered pyrrolidine ring is generally favored.

Furthermore, copper-catalyzed C-H amination reactions represent a powerful tool for constructing pyrrolidine rings. nih.gov In such a scenario, a linear precursor containing a 4-bromophenyl group and a strategically placed C-H bond would be subjected to a copper catalyst and an aminating agent. The mechanism is thought to involve the formation of a highly reactive copper-nitrene or a related species, which then undergoes intramolecular C-H insertion to forge the C-N bond and close the pyrrolidine ring. The intermediacy of copper-fluoride species has also been proposed in related transformations. nih.gov

To illustrate the potential intermediates in a hypothetical synthesis, the following table outlines plausible transient species:

| Plausible Intermediate | Description | Relevant Synthetic Pathway |

| Zwitterionic Species | A molecule containing both a positive and a negative charge, formed during the initial nucleophilic attack. | Tandem ring-opening-cyclization of cyclopropanes with imines. |

| Cyclic Alkenyl/Alkynyl Amine | An intermediate formed after the initial cyclization but before the final reduction or functionalization steps. | Intramolecular hydroamination of unsaturated amines. |

| Copper-Nitrene Complex | A highly reactive species where a nitrogen atom is bonded to a copper center, facilitating C-H insertion. | Copper-catalyzed C-H amination. |

| Acyl-Enzyme Intermediate | A transient covalent adduct formed between a substrate and an enzyme or catalyst. bibliomed.org | (By analogy) Catalyst-bound intermediate in a catalyzed cyclization. |

Kinetic Studies of Key Steps in Formulating the Pyrrolidinol Scaffold

Kinetic studies are paramount in understanding the reaction rates and mechanisms of the key steps involved in the formation of the this compound scaffold. By systematically varying parameters such as reactant concentrations, temperature, and catalyst loading, one can derive rate laws that provide insights into the molecularity of the rate-determining step.

For a hypothetical synthesis of this compound via a catalyzed cyclization reaction, a kinetic study would aim to answer several key questions:

What is the order of the reaction with respect to each reactant and the catalyst? This information helps to determine which species are involved in the rate-determining step.

What is the activation energy of the reaction? This thermodynamic parameter, determined from the temperature dependence of the rate constant (Arrhenius equation), provides a measure of the energy barrier that must be overcome for the reaction to occur.

Does the reaction exhibit any kinetic isotope effects? By replacing specific atoms with their heavier isotopes (e.g., hydrogen with deuterium), one can probe whether a particular bond is being broken in the rate-determining step.

While specific kinetic data for the synthesis of this compound is not available, a hypothetical set of data for a catalyzed cyclization reaction is presented below to illustrate the principles of kinetic analysis.

| Experiment | [Precursor] (mol/L) | [Catalyst] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.01 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.01 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.02 | 6.0 x 10⁻⁵ |

From this hypothetical data, one can infer that the reaction is first-order with respect to the precursor and second-order with respect to the catalyst, suggesting a complex catalytic cycle where two catalyst molecules may be involved in the rate-determining step.

Analysis of Transition States and Reaction Energy Profiles

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating reaction mechanisms by mapping out the entire reaction energy profile. mdpi.comnih.govresearchgate.netmdpi.com This approach allows for the characterization of the geometries and energies of reactants, products, intermediates, and, most importantly, the transient transition states that connect them.

For the synthesis of this compound, a computational study would involve the following steps:

Geometry Optimization: The three-dimensional structures of all species along the proposed reaction pathway are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations confirm that the optimized structures correspond to energy minima (reactants, intermediates, products) or first-order saddle points (transition states) on the potential energy surface.

Transition State Search: Sophisticated algorithms are used to locate the transition state structure connecting a reactant/intermediate to the subsequent species in the reaction sequence.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it indeed connects the intended reactant and product.

The culmination of this analysis is a reaction energy profile, which plots the potential energy of the system as a function of the reaction coordinate. This profile provides a visual representation of the energy changes that occur throughout the reaction, highlighting the activation energies for each step.

A hypothetical reaction energy profile for the final cyclization step in the formation of this compound is depicted below.

(A representative, non-specific reaction coordinate diagram would be inserted here if image generation were possible. It would show the relative energies of the reactant (e.g., an open-chain amino alcohol), a transition state, and the product (the cyclized pyrrolidinol). The x-axis would be the reaction coordinate, and the y-axis would be the potential energy.)

The following table presents hypothetical calculated relative energies for the key species in this cyclization step.

| Species | Description | Relative Energy (kcal/mol) |

| Reactant | Open-chain amino alcohol precursor | 0.0 |

| Transition State | The highest energy point along the cyclization pathway. | +25.3 |

| Product | This compound | -15.8 |

These hypothetical values suggest that the cyclization step is exergonic (releases energy) and has a significant activation barrier, which would influence the required reaction conditions (e.g., temperature). By comparing the energy barriers for different possible pathways and diastereomeric outcomes, computational studies can provide valuable predictions about the feasibility and selectivity of a given synthetic route.

Computational and Theoretical Investigations of 2 4 Bromophenyl Pyrrolidin 3 Ol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a powerful tool in quantum chemistry for investigating the electronic structure of molecules. nih.gov This method is based on the principle that the energy of a molecule can be determined from its electron density, which simplifies the complexity of the many-electron Schrödinger equation. DFT calculations are widely used to predict molecular geometries, vibrational frequencies, and a variety of electronic properties. nih.gov

Molecular Geometry and Conformation Analysis

The three-dimensional arrangement of atoms in 2-(4-Bromophenyl)pyrrolidin-3-ol is crucial for its chemical behavior. DFT methods are employed to determine the most stable conformations of the molecule by optimizing its geometry to a minimum on the potential energy surface.

The pyrrolidine (B122466) ring is not planar and can adopt various puckered conformations, often described as envelope or twist forms. acs.org Theoretical studies on pyrrolidine itself have shown that the energy difference between different conformers, such as those with the N-H bond in an axial or equatorial position, can be subtle and dependent on the computational method and basis set used. acs.org For substituted pyrrolidines like this compound, the bulky 4-bromophenyl group at the C2 position and the hydroxyl group at the C3 position will significantly influence the preferred ring pucker and the relative orientation of the substituents.

| Parameter | Bond | Length (Å) - Calculated |

| Bond Length | C7=O1 | 1.223 |

| Bond Length | C8=C9 | 1.345 |

| Parameter | Atoms | Angle (°) - Calculated |

| Torsion Angle | O1-C7-C8-C9 | -5.024 |

Table 1: Illustrative optimized geometrical parameters for a related bromophenyl-containing compound calculated using DFT. Data is sourced from a study on (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one. nih.gov

Electronic Structure and Reactivity Predictions

DFT is also instrumental in elucidating the electronic properties of a molecule. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

For this compound, the HOMO is likely to be localized on the electron-rich 4-bromophenyl ring and the lone pairs of the nitrogen and oxygen atoms. The LUMO, on the other hand, would likely be distributed over the aromatic ring system. DFT calculations can provide a detailed picture of these frontier molecular orbitals.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated from DFT calculations to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov In this compound, the MEP would likely show negative potential (red regions) around the oxygen and nitrogen atoms, indicating their nucleophilic character, while regions with positive potential (blue regions) would indicate electrophilic sites. nih.gov

The following table presents calculated electronic properties for a related brominated benzodiazepine (B76468) derivative, illustrating the type of data obtained from DFT studies. researchgate.net

| Parameter | Value (eV) |

| HOMO Energy | -6.01 |

| LUMO Energy | -1.45 |

| HOMO-LUMO Gap | 4.56 |

Table 2: Illustrative electronic properties for 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine calculated using DFT. This data serves as an example of the electronic parameters that can be determined. researchgate.net

Molecular Dynamics Simulations for Conformational Landscape Analysis

While DFT is excellent for finding minimum energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational landscape and the identification of predominant solution conformations. nih.gov

For a flexible molecule like this compound, MD simulations can reveal the different conformations it can adopt in a given environment (e.g., in a solvent) and the transitions between them. This is particularly important for understanding how the molecule might interact with biological targets, such as enzymes or receptors. The simulations can track the puckering of the pyrrolidine ring, the rotation of the phenyl group, and the orientation of the hydroxyl group. nih.gov

Studies on other heterocyclic systems have successfully used MD simulations to understand their conformational preferences and flexibility. nih.gov For instance, MD simulations of the Arp2/3 complex, which contains actin-related proteins, have been used to characterize large-scale conformational changes that are essential for its biological function. nih.govnih.gov A similar approach for this compound would involve placing the molecule in a simulation box with solvent molecules and running the simulation for a sufficient time to sample the accessible conformational space.

Quantum Chemical Descriptors and Reactivity Indices for Pyrrolidinol Systems

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and other properties. These descriptors are often calculated using DFT. mit.edu Key reactivity indices include:

Electronegativity (χ): A measure of an atom's ability to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. mdpi.com

These descriptors can be used to compare the reactivity of different molecules within a series. For pyrrolidinol systems, these indices would help in understanding their potential as nucleophiles or electrophiles in chemical reactions. For example, the electrophilicity and nucleophilicity indices can categorize a compound's reactivity profile. mdpi.com

The table below provides an example of calculated global reactivity descriptors for a chalcone (B49325) derivative, which illustrates the application of these concepts.

| Descriptor | Formula | Illustrative Value (eV) |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 3.73 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.28 |

| Global Softness (S) | 1/η | 0.44 |

| Electrophilicity Index (ω) | χ^2 / (2η) | 3.05 |

Table 3: Illustrative global reactivity descriptors. The values are representative and based on concepts applied in computational studies of other organic molecules.

Reaction Mechanism Studies through Computational Modeling (e.g., Molecular Electron Density Theory)

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the energy barriers associated with different reaction pathways. rsc.org This information is crucial for understanding how a molecule like this compound might be synthesized or how it might react further.

One theoretical framework for studying reaction mechanisms is the Molecular Electron Density Theory (MEDT). MEDT proposes that the changes in electron density, rather than molecular orbital interactions, are the driving force behind chemical reactivity. researchgate.net This theory has been successfully applied to study various organic reactions, including cycloadditions leading to the formation of heterocyclic rings like pyrrolidine. researchgate.net

For instance, computational studies on the synthesis of pyrrolidinedione derivatives have used DFT to model the reaction stages, including Michael addition and cyclization to form the pyrrolidine ring. rsc.org These studies calculate the energy barriers for each step, providing a detailed understanding of the reaction mechanism. A similar approach could be used to investigate the synthesis of this compound, for example, through a [3+2] cycloaddition reaction or a ring-contraction of a pyridine (B92270) derivative. researchgate.netosaka-u.ac.jp

The following table shows representative activation energies for the cyclization step in the formation of a pyrrolidine ring from a computational study on pyrrolidinedione synthesis.

| Reaction Step | System | Activation Energy (kJ/mol) |

| Cyclization | Protonated intermediate | 11.9 |

| Tautomerization | Prerequisite for cyclization | 178.4 |

Table 4: Illustrative activation energies for steps in a pyrrolidine ring-forming reaction, as determined by computational modeling. Data is sourced from a study on the synthesis of pyrrolidinedione derivatives. rsc.org

Applications As a Synthetic Building Block and in Methodology Development

Precursor in the Synthesis of Complex Organic Architectures

The "2-(4-Bromophenyl)pyrrolidin-3-ol" moiety serves as a foundational element for constructing intricate molecular frameworks. The bromine atom on the phenyl ring is particularly useful for introducing further complexity through palladium-catalyzed cross-coupling reactions. This allows for the attachment of a wide range of aryl, alkyl, and other functional groups, leading to diverse and complex structures. For instance, similar bromophenyl-containing heterocycles are utilized in the synthesis of compounds with potential applications in materials science, such as those exhibiting aggregation-induced emission. bldpharm.com The pyrrolidine (B122466) nitrogen and the hydroxyl group also offer sites for derivatization, enabling the elongation of the molecule and the introduction of new functionalities.

The general structure of pyrrolidine is found in many natural and synthetic drugs. wikipedia.org While specific complex architectures derived directly from "this compound" are not extensively documented in publicly available literature, the synthetic potential is clear. Its structural motifs are present in compounds designed for various biological activities. For example, other substituted pyrrolidines are precursors to a wide range of pharmaceuticals. mdpi.com

Role in the Development of Novel Synthetic Methodologies for Heterocyclic Systems

The development of new and efficient synthetic methods is a cornerstone of modern organic chemistry. rsc.org Compounds like "this compound" can play a role in this process. The presence of multiple reactive sites allows it to be used as a test substrate for new chemical transformations. For example, new methods for the formation of carbon-carbon or carbon-heteroatom bonds could be tested on the bromophenyl group or the hydroxyl and amine functionalities.

The development of stereoselective synthesis methods for pyrrolidine-containing compounds is an active area of research. mdpi.com The synthesis of "this compound" itself, likely involving a multi-step process, can contribute to the growing toolbox of synthetic methodologies for preparing functionalized heterocycles. While specific literature detailing its use in methodology development is scarce, its structure is representative of a class of compounds that are of significant interest to synthetic chemists.

Derivatization towards Advanced Chemical Probes for Research Purposes

Chemical probes are essential tools for studying biological processes. The "this compound" structure can be readily modified to create such probes. The bromo-functional handle allows for the straightforward introduction of reporter groups, such as fluorophores or affinity tags, via cross-coupling reactions. The secondary amine and hydroxyl group provide additional handles for conjugation to other molecules of interest.

For example, derivatization of the core structure could lead to the development of probes for specific enzymes or receptors. The design and synthesis of novel heterocyclic compounds as agonists for targets like PPAR-γ is an area of active investigation. epa.gov While no specific chemical probes derived from "this compound" are prominently reported, its chemical functionality makes it an ideal starting point for such endeavors. The synthesis of various functionalized pyrazole (B372694) and quinoline (B57606) derivatives highlights the general strategy of using heterocyclic building blocks to create new bioactive molecules. researchgate.netnih.govdundee.ac.uk

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 2-(4-bromophenyl)pyrrolidin-3-ol, and how can intermediates like dimethyl esters optimize yield?

- Methodology : The compound can be synthesized via multi-step reactions involving bromophenyl intermediates. For example, 2-(4-bromophenyl)malonic acid dimethyl ester () serves as a key intermediate for introducing the bromophenyl group. Optimization may involve adjusting reaction conditions (e.g., temperature, catalysts) during cyclization or reduction steps. Yield improvements can be tracked using HPLC or LC-MS to monitor intermediate purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?

- Methodology :

- NMR : - and -NMR identify proton and carbon environments, with the bromophenyl group showing distinct aromatic signals (e.g., 7.2–7.6 ppm for ) and the pyrrolidine ring protons appearing as multiplet clusters (3.0–4.0 ppm) .

- IR : Stretching frequencies for hydroxyl (3200–3600 cm) and C-Br (500–600 cm) confirm functional groups .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 256.03 for CHBrNO) .

Q. How can biological activity assays be designed for this compound, given its structural analogs?

- Methodology : Analogous compounds (e.g., 3-(4-bromophenyl)pyrazoles in ) are tested for antimicrobial or antitumor activity using cell viability assays (MTT) or enzyme inhibition studies. For this compound, similar assays can evaluate its interaction with biological targets like kinases or GPCRs, with IC values calculated from dose-response curves .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidin-3-ol position influence pharmacological activity?

- Methodology : Enantiomers can be separated using chiral HPLC or synthesized via asymmetric catalysis. Biological testing of each enantiomer (e.g., against cancer cell lines) reveals stereospecific effects. For example, (S)-pyrrolidin-3-ol derivatives () show enhanced receptor binding compared to (R)-forms, highlighting the need for chiral resolution techniques .

Q. What computational strategies predict the binding affinity of this compound with target proteins?

- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with proteins like cytochrome P450 or β-adrenergic receptors. Parameters such as binding energy (ΔG) and hydrogen-bonding patterns are analyzed. Validation via in vitro assays (e.g., fluorescence polarization) confirms computational predictions .

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

- Methodology : Contradictions may arise from dynamic effects (e.g., ring puckering in pyrrolidine). Variable-temperature NMR or 2D techniques (COSY, NOESY) clarify splitting patterns. For instance, NOESY correlations between pyrrolidine protons and the bromophenyl group confirm spatial proximity, resolving ambiguities .

Q. What crystallographic approaches are suitable for determining the solid-state structure of this compound?

- Methodology : Single-crystal X-ray diffraction using SHELX software ( ) resolves bond lengths and angles. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. The hydroxyl group’s hydrogen-bonding network can be mapped to understand packing behavior .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility data across studies?

- Methodology : Variations may stem from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) identifies polymorphs, while recrystallization in different solvents (e.g., ethanol vs. acetonitrile) isolates pure forms. Solubility studies using UV-Vis spectroscopy under controlled pH/temperature conditions standardize data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.